Cas no 863116-58-9 (4-Quinolinemethanol, 2-(methoxymethyl)-)

4-Quinolinemethanol, 2-(methoxymethyl)- is a quinoline derivative characterized by the presence of a hydroxymethyl group at the 4-position and a methoxymethyl substituent at the 2-position of the quinoline ring. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex heterocyclic systems. The methoxymethyl group enhances solubility and reactivity, making it useful in nucleophilic substitution and other functionalization reactions. Its structural features may also lend utility in medicinal chemistry research, particularly in the development of bioactive molecules targeting quinoline-based pharmacophores. Careful handling is advised due to potential reactivity of the functional groups.
4-Quinolinemethanol, 2-(methoxymethyl)- structure
863116-58-9 structure
Product Name:4-Quinolinemethanol, 2-(methoxymethyl)-
CAS No:863116-58-9
MF:C12H13NO2
MW:203.237123250961
CID:4250535
Update Time:2026-04-14

4-Quinolinemethanol, 2-(methoxymethyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-Quinolinemethanol, 2-(methoxymethyl)-

4-Quinolinemethanol, 2-(methoxymethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-10010333-1.0g
[2-(methoxymethyl)quinolin-4-yl]methanol
863116-58-9 95%
1.0g
$0.0 2022-12-13

Additional information on 4-Quinolinemethanol, 2-(methoxymethyl)-

Chemical Profile of 4-Quinolinemethanol, 2-(methoxymethyl)- (CAS No. 863116-58-9)

4-Quinolinemethanol, 2-(methoxymethyl)-, identified by its Chemical Abstracts Service (CAS) number 863116-58-9, is a specialized organic compound belonging to the quinoline derivatives family. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. The presence of both hydroxyl and methoxymethyl functional groups in its molecular framework suggests a high degree of reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The quinoline scaffold is well-documented for its role in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, and anticancer properties. The specific modification at the 2-position with a methoxymethyl group introduces additional versatility to the molecule, enabling diverse chemical transformations and functionalization strategies. This structural feature is particularly intriguing for researchers exploring novel pharmacophores that could enhance therapeutic efficacy while minimizing side effects.

In recent years, there has been a surge in interest regarding quinoline-based compounds as potential candidates for treating complex diseases such as cancer and infectious disorders. Studies have highlighted the ability of certain quinoline derivatives to inhibit specific enzymes or receptors involved in pathogenic processes. For instance, modifications at the 4-position, such as the hydroxyl group in 4-Quinolinemethanol, 2-(methoxymethyl)-, have been shown to modulate binding affinity and metabolic stability. This compound’s potential to serve as a precursor for more complex molecules underscores its importance in synthetic medicinal chemistry.

The methoxymethyl (OCH₂CH₃) group in 4-Quinolinemethanol, 2-(methoxymethyl)- not only enhances solubility but also provides a site for further functionalization via nucleophilic substitution or oxidation reactions. Such chemical adaptability is crucial for designing molecules with tailored biological profiles. Researchers have leveraged similar structural motifs to develop kinase inhibitors, which are pivotal in targeted cancer therapies. The compound’s ability to undergo selective modifications makes it a promising building block for generating libraries of novel analogs for high-throughput screening.

Advances in computational chemistry have further accelerated the exploration of 4-Quinolinemethanol, 2-(methoxymethyl)- and its derivatives. Molecular modeling studies have predicted its interaction with various biological targets, providing insights into possible mechanisms of action. These predictions are complemented by experimental validations, where the compound’s analogs have been tested for activity against enzymes like tyrosine kinases or DNA-dependent protein kinases. Such investigations align with global efforts to discover next-generation therapeutics that address unmet medical needs.

The synthesis of 4-Quinolinemethanol, 2-(methoxymethyl)- involves multi-step organic reactions that highlight the compound’s synthetic utility. Key steps often include condensation reactions to form the quinoline core followed by selective functionalization at the 2- and 4-positions. The use of protecting groups ensures regioselectivity during synthesis, allowing for precise control over molecular architecture. This meticulous approach is essential for producing compounds with high purity and yield, which are critical for subsequent biological evaluations.

In conclusion, 4-Quinolinemethanol, 2-(methoxymethyl)- (CAS No. 863116-58-9) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features—comprising a quinoline backbone modified at both the 2- and 4-positions—make it an attractive candidate for developing novel bioactive molecules. Ongoing studies continue to uncover new synthetic pathways and biological functions associated with this derivative, reinforcing its significance as a key intermediate in modern drug discovery efforts.

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